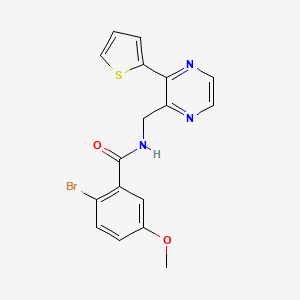![molecular formula C18H17N3O2S B2477103 N-(4-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide CAS No. 338986-99-5](/img/structure/B2477103.png)
N-(4-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide, also known as MTA, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields. MTA is a thiazole derivative that has been synthesized through various methods and has shown promising results in scientific research.
Scientific Research Applications
Selective Human Adenosine A3 Receptor Antagonists
- Research Context: Some derivatives, such as 4-(4-Methoxyphenyl)-2-aminothiazole, have been found effective as selective antagonists for human adenosine A3 receptors. These compounds demonstrate potential in modulating adenosine receptor-mediated physiological processes (Jung et al., 2004).
β3-Adrenergic Receptor Agonists
- Application in Metabolic Disorders: N-Phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety show promise as β3-adrenergic receptor agonists. This has implications for treating obesity and type 2 diabetes, with some compounds exhibiting significant hypoglycemic activity in diabetes models (Maruyama et al., 2012).
Antimicrobial Activities
- Antibacterial and Antifungal Properties: Novel thiazole derivatives have shown significant antibacterial and antifungal activities. Compounds with specific substitutions demonstrated high efficacy against various bacterial and fungal strains (Saravanan et al., 2010).
Anticancer and Antiviral Activities
- Cancer and Virus Inhibition: Thiazole derivatives have been synthesized for anticancer and antiviral activities. Some compounds, such as N-(4-methoxyphenyl)-2-{2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydropyrazol-1-yl]-4-oxo-4,5-dihydrothiazol-5-yl}-acetamide, exhibited significant activity against specific cancer cell lines and virus strains (Havrylyuk et al., 2013).
Synthesis for Green Chemistry
- Green Chemistry Applications: N-(3-Amino-4-methoxyphenyl)acetamide is a key intermediate in producing azo disperse dyes, and its green synthesis through catalytic hydrogenation is a significant advancement (Zhang Qun-feng, 2008).
Antioxidant and Anti-inflammatory Properties
- Healthcare Implications: Some N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides display notable antioxidant and anti-inflammatory activities. This finding is crucial for developing new therapeutic agents (Koppireddi et al., 2013).
Mechanism of Action
Target of Action
The compound N-(4-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide primarily targets acetylcholinesterase (AChE) . AChE is a crucial enzyme involved in the rapid hydrolysis of the neurotransmitter acetylcholine, which plays a significant role in transmitting signals in the nervous system.
Mode of Action
The compound interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission.
Biochemical Pathways
The compound’s action affects the cholinergic pathway, which is responsible for transmitting signals in the nervous system. By inhibiting AChE, the compound disrupts the normal functioning of this pathway, leading to changes in signal transmission .
Result of Action
The inhibition of AChE by the compound leads to an increase in the concentration of acetylcholine in the synaptic cleft. This increase enhances cholinergic transmission, which can have various effects depending on the specific neurons involved .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of other substances can affect the compound’s absorption and distribution. Additionally, factors such as temperature and pH can impact the compound’s stability and activity .
properties
IUPAC Name |
N-[4-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12(22)19-14-5-3-13(4-6-14)17-11-24-18(21-17)20-15-7-9-16(23-2)10-8-15/h3-11H,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSYKAYVGIFPQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

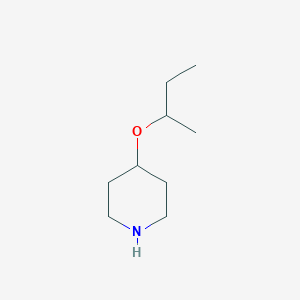
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2477022.png)
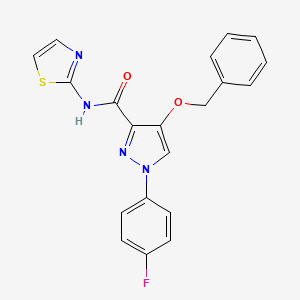
![4-[(2-Isopropyl-5-methylphenoxy)methyl]aniline](/img/structure/B2477024.png)
![2-(Furan-2-yl)-5-(furan-2-yl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2477025.png)
![6-methyl-N-[4-(methylthio)benzyl]-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2477027.png)
![5-Methylimidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B2477028.png)
![8-chloro-3-(4-fluoro-3-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2477029.png)

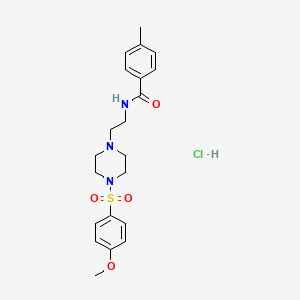
![3-[(4-Chlorophenyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B2477036.png)
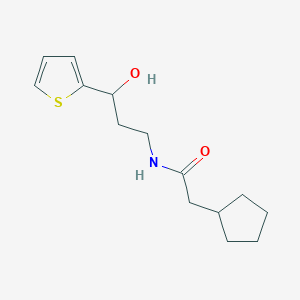
![[(2R)-oxan-2-yl]methanol](/img/structure/B2477041.png)
